molecular formula C19H24O3 B5102723 1-ethyl-2-[4-(3-methoxyphenoxy)butoxy]benzene

1-ethyl-2-[4-(3-methoxyphenoxy)butoxy]benzene

Cat. No.: B5102723
M. Wt: 300.4 g/mol
InChI Key: ZIOKHXFWYOWFEZ-UHFFFAOYSA-N
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Description

1-ethyl-2-[4-(3-methoxyphenoxy)butoxy]benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of an ethyl group attached to a benzene ring, which is further substituted with a butoxy chain linked to a methoxyphenoxy group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2-[4-(3-methoxyphenoxy)butoxy]benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of 3-methoxyphenol: This can be achieved by methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

    Formation of 3-methoxyphenoxybutanol: The 3-methoxyphenol is then reacted with 4-bromobutanol in the presence of a base like potassium carbonate to form 3-methoxyphenoxybutanol.

    Etherification: The final step involves the reaction of 3-methoxyphenoxybutanol with 1-ethyl-2-bromobenzene in the presence of a base such as sodium hydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2-[4-(3-methoxyphenoxy)butoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic ring or ether linkages.

    Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the ether linkages using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide or sodium ethoxide in anhydrous conditions.

Major Products Formed

    Oxidation: Quinones, carboxylic acids.

    Reduction: Reduced aromatic rings, aliphatic alcohols.

    Substitution: Substituted ethers, phenols.

Scientific Research Applications

1-ethyl-2-[4-(3-methoxyphenoxy)butoxy]benzene has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-2-[4-(3-methoxyphenoxy)butoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-2-[4-(3-hydroxyphenoxy)butoxy]benzene: Similar structure but with a hydroxy group instead of a methoxy group.

    1-ethyl-2-[4-(3-ethoxyphenoxy)butoxy]benzene: Similar structure but with an ethoxy group instead of a methoxy group.

    1-ethyl-2-[4-(3-methylphenoxy)butoxy]benzene: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

1-ethyl-2-[4-(3-methoxyphenoxy)butoxy]benzene is unique due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and physical properties. The methoxy group can enhance the compound’s solubility in organic solvents and its ability to interact with biological targets.

Properties

IUPAC Name

1-ethyl-2-[4-(3-methoxyphenoxy)butoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-3-16-9-4-5-12-19(16)22-14-7-6-13-21-18-11-8-10-17(15-18)20-2/h4-5,8-12,15H,3,6-7,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOKHXFWYOWFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCCCOC2=CC=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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